molecular formula C21H31F3N4O B2962817 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034479-16-6

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B2962817
M. Wt: 412.501
InChI Key: KYKQZGWIVCJMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H31F3N4O and its molecular weight is 412.501. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine and Piperazine Analogues in Medicinal Chemistry

Compounds featuring pyridine and piperazine rings, similar to the structure of interest, have been extensively explored for their medicinal properties. For instance, analogues of tetrahydroisoquinolines and protoberberines derived from mimosine and mimosinamine showcase the utility of pyrido[1,2-a]piperazines in synthesizing compounds with potential bioactivity, suggesting a pathway for generating novel therapeutic agents (Richards & Hofmann, 1978).

Molecular Interaction Studies

Investigations into the molecular interactions of piperazine derivatives with receptors, such as the CB1 cannabinoid receptor, provide valuable insights into the design of receptor antagonists. The detailed study of conformational preferences and pharmacophore modeling, as seen in compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights the importance of structural features in receptor binding (Shim et al., 2002).

Synthetic Chemistry and Drug Delivery

Research in synthetic chemistry often focuses on the development of novel compounds with potential as drug precursors or active pharmaceutical ingredients. For example, the introduction of piperazine-1,4-diium dihydrogen phosphate as a catalyst in the synthesis of (thio)barbituric acid derivatives underscores the role of piperazine derivatives in facilitating chemical transformations, potentially leading to new drug candidates (Darvishzad et al., 2019).

properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31F3N4O/c22-21(23,24)19-5-3-6-20(25-19)28-13-11-27(12-14-28)17-7-9-26(10-8-17)16-18-4-1-2-15-29-18/h3,5-6,17-18H,1-2,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKQZGWIVCJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.